molecular formula C23H16BrN3O B15191796 4-Benzylidene-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one CAS No. 126293-20-7

4-Benzylidene-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one

Cat. No.: B15191796
CAS No.: 126293-20-7
M. Wt: 430.3 g/mol
InChI Key: OXGSOOQSBBRDLF-ODYMTFIRSA-N
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Description

4-Benzylidene-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is a synthetic organic compound that belongs to the class of imidazolinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one typically involves the condensation of benzylidene derivatives with imidazolinone precursors. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial for achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The choice of reagents and conditions depends on the desired transformation and the stability of the compound.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted imidazolinones.

Scientific Research Applications

Chemistry

In chemistry, 4-Benzylidene-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies may involve in vitro and in vivo assays to evaluate its efficacy and safety.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its interactions with biological targets and pathways may provide insights into new therapeutic strategies.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Benzylidene-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Benzylidene-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one include other imidazolinones and benzylidene derivatives. These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of both benzylidene and bromobenzylidene groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

126293-20-7

Molecular Formula

C23H16BrN3O

Molecular Weight

430.3 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-[(E)-(2-bromophenyl)methylideneamino]-2-phenylimidazol-4-one

InChI

InChI=1S/C23H16BrN3O/c24-20-14-8-7-13-19(20)16-25-27-22(18-11-5-2-6-12-18)26-21(23(27)28)15-17-9-3-1-4-10-17/h1-16H/b21-15-,25-16+

InChI Key

OXGSOOQSBBRDLF-ODYMTFIRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)/N=C/C4=CC=CC=C4Br

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)N=CC4=CC=CC=C4Br

Origin of Product

United States

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